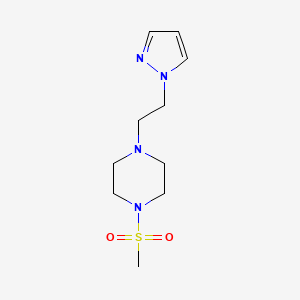

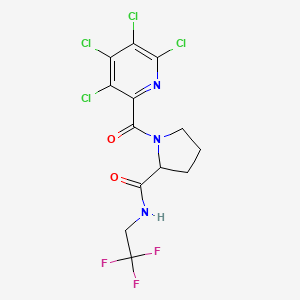

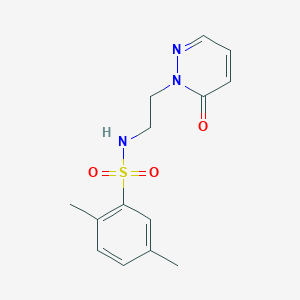

4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the quinazoline family, which has been shown to have a range of biological activities including anticancer, antiviral, and antibacterial properties.

Applications De Recherche Scientifique

Zinc-Mediated Intramolecular Transfer

A method was developed for coupling acyl and imino substituents to 4-aminoquinazoline, employing a zinc-mediated intramolecular transfer. This approach is significant for synthesizing compounds like Pfizer’s prostate selective α1 antagonist candidate, UK-338,003, indicating its potential in developing treatments for benign prostatic hyperplasia (Boulton et al., 2005).

Catalytic and Polymerization Applications

Cyclic imino ether heterocycles serve as ligands in transition metal catalysis and as monomers in living cationic ring-opening polymerization (CROP). The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1,3-oxazepine expanded the understanding of cyclic imino ethers, showcasing their diverse applications in chemistry (Verbraeken et al., 2018).

Antifungal Activity

Research has demonstrated the synthesis of 2-pyridinyl quinolines and their antifungal activities, particularly against dermatophytes and Candida species. This highlights the compound's potential in developing new antifungal agents, offering a broad spectrum of action (Kouznetsov et al., 2012).

Anticancer Activity

Condensation reactions involving iminodiacetic acid with various amines have yielded piperazine-2,6-dione derivatives, some of which showed promising anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar et al., 2013).

Iron Complexes in Catalysis

The study of enantiopure pyridine bis(oxazoline) iron compounds has been explored for their electronic properties and application in catalytic hydrosilylation of ketones. This research contributes to the field of catalysis, especially in the development of new catalytic systems (Tondreau et al., 2009).

Propriétés

IUPAC Name |

4-amino-3-(pyridin-3-ylmethyl)quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-13-11-5-1-2-6-12(11)17-14(19)18(13)9-10-4-3-7-16-8-10/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTFSSFIOYKQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183414 |

Source

|

| Record name | 3,4-Dihydro-4-imino-3-(3-pyridinylmethyl)-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941868-28-6 |

Source

|

| Record name | 3,4-Dihydro-4-imino-3-(3-pyridinylmethyl)-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2612311.png)

![1-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2612313.png)

![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)

![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)

![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)